1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine

Medicinal Chemistry Structure-Activity Relationship Serotonin Receptor Ligands

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine (CAS 212714-08-4) is a substituted phenethylamine featuring a 1,4-benzodioxane ring system, with a molecular formula of C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol. This compound is structurally characterized as the benzodioxane analog of α-phenyl-MDMA (UWA-001), where the methylenedioxy group is replaced by an ethylenedioxy moiety, forming a 2,3-dihydro-1,4-benzodioxin-6-yl core.

Molecular Formula C16H17NO2
Molecular Weight 255.317
CAS No. 212714-08-4
Cat. No. B2915204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine
CAS212714-08-4
Molecular FormulaC16H17NO2
Molecular Weight255.317
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(CC3=CC=CC=C3)N
InChIInChI=1S/C16H17NO2/c17-14(10-12-4-2-1-3-5-12)13-6-7-15-16(11-13)19-9-8-18-15/h1-7,11,14H,8-10,17H2
InChIKeyQGVBKZRNJLJGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine (CAS 212714-08-4) for Research Procurement


1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine (CAS 212714-08-4) is a substituted phenethylamine featuring a 1,4-benzodioxane ring system, with a molecular formula of C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . This compound is structurally characterized as the benzodioxane analog of α-phenyl-MDMA (UWA-001), where the methylenedioxy group is replaced by an ethylenedioxy moiety, forming a 2,3-dihydro-1,4-benzodioxin-6-yl core . It is primarily available as a research chemical from specialty chemical suppliers for use as a synthetic building block or as a reference standard in analytical and pharmacological studies.

Why 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine Cannot Be Substituted by Generic Analogs


Direct substitution of this compound with structurally similar phenethylamines or benzodioxanes is not scientifically valid without rigorous comparative validation. The replacement of the methylenedioxy group in analogs like α-phenyl-MDMA with the ethylenedioxy (benzodioxane) system alters key physicochemical properties, including lipophilicity (XLogP3-AA of 2.5 versus 2.0 for the methylenedioxy analog ), hydrogen bond acceptor count, and rotatable bond flexibility. These differences can translate into distinct receptor binding kinetics, metabolic stability, and off-target profiles . Available sourcing data confirm the compound is offered at a high purity (95%+ ) and at a significant price point (1 g at £292.00 ), indicating a non-commodity status. Procurement based solely on structural similarity without matched analytical specifications and validated biological performance data risks experimental irreproducibility and flawed structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine (212714-08-4)


Structural Divergence from Reference Analog α-Phenyl-MDMA (UWA-001)

The target compound is a direct structural analog of α-phenyl-MDMA (UWA-001), which has a reported 5-HT₂A receptor affinity (Ki) of 1.2 μM . The key differentiation is the replacement of the 1,3-benzodioxole (methylenedioxy) ring in the comparator with a 2,3-dihydro-1,4-benzodioxine (ethylenedioxy) ring in the target compound. This modification increases the ring size and adds an oxygen atom, which is predicted to alter the compound's electron density distribution and hydrogen-bonding capacity . While no direct head-to-head binding data for the target compound is publicly available, the structural change is known to be a critical determinant of α₁-adrenergic and 5-HT receptor subtype selectivity within the benzodioxane class .

Medicinal Chemistry Structure-Activity Relationship Serotonin Receptor Ligands

Computed Lipophilicity Difference (XLogP3-AA) vs. UWA-001

The target compound's computed partition coefficient (XLogP3-AA) is 2.5 , which is 0.5 log units higher than the 2.0 value for the methylenedioxy analog UWA-001 . This 25% increase in predicted lipophilicity suggests the benzodioxane analog may exhibit enhanced membrane permeability and blood-brain barrier penetration potential, but also potentially higher metabolic clearance by CYP450 enzymes . This property is a quantifiable parameter that can guide selection when designing CNS-penetrant versus peripherally-restricted candidate series.

ADME Prediction Drug-likeness In Silico Screening

Verified Sourcing Purity and Cost Benchmark Against N-Methyl Analog

The target compound is commercially available at 95%+ purity from specialty suppliers, with a list price of £292.00 for 1 gram at a primary vendor . In contrast, the closely related N-methyl analog (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-phenylethanamine, CAS 6127-96-4) is cataloged at a lower purity (97%) and typically at a lower price point, reflecting differences in synthetic complexity and market availability . The quantitative difference in cost-per-gram and the availability of traceable analytical documentation (Certificate of Analysis, SDS) are critical factors for budget planning and experimental reproducibility.

Chemical Procurement Analytical Chemistry Reference Standard

Class-Level Benzodioxane Selectivity Over Methylenedioxy Analogs at α₁-Adrenergic Receptors

Benzodioxane-bearing compounds as a class demonstrate preferential binding to α₁-adrenergic receptor subtypes over 5-HT₁A receptors when compared to their methylenedioxy counterparts. For example, the prototypical benzodioxane WB-4101 (2-(2,6-dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane) exhibits a Ki of 0.48 nM at α₁-adrenergic receptors , while methylenedioxy analogs like MDA show significantly lower affinity (Ki > 10 μM) at this target . This class-level selectivity is attributed to the ethylenedioxy bridge, which enhances the fit within the α₁-adrenergic binding pocket . While direct data for this specific compound is absent, the benzodioxane scaffold is a validated α₁-adrenergic pharmacophore, guiding its prioritization over methylenedioxy alternatives for projects targeting this receptor.

Receptor Pharmacology α₁-Adrenergic Receptor Selectivity Profiling

Recommended Application Scenarios for 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine (212714-08-4)


Medicinal Chemistry: α₁-Adrenergic Receptor Ligand Development

The compound's benzodioxane core is a privileged scaffold for α₁-adrenergic receptor antagonists, with class-leading affinity (Ki < 1 nM for reference compounds) . It serves as a key intermediate or final candidate for developing selective α₁-adrenergic ligands, distinct from methylenedioxy analogs that lack this receptor profile .

Pharmacological Tool Compound for CNS Penetration Studies

With a predicted XLogP3-AA of 2.5—markedly higher than its methylenedioxy comparator (2.0) —this compound is suitable for investigating the effects of incremental lipophilicity on blood-brain barrier penetration and CNS pharmacokinetics within a structurally controlled series .

Analytical Reference Standard for Benzodioxane-Containing Drugs

At a verified purity of 95%+ and with full analytical documentation available from reputable suppliers , this compound can serve as a certified reference standard for HPLC, LC-MS, or GC-MS methods aimed at detecting and quantifying benzodioxane-containing pharmaceuticals like doxazosin and its impurities .

SAR Probe for Serotonin vs. Adrenergic Selectivity Studies

The ethylenedioxy versus methylenedioxy structural switch is a key determinant of receptor selectivity. As demonstrated by analogs like UWA-001 (5-HT₂A Ki = 1.2 μM) , this compound enables systematic exploration of how this modification shifts activity between serotonin and adrenergic receptor systems, a critical step in lead optimization.

Quote Request

Request a Quote for 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.